6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol

Description

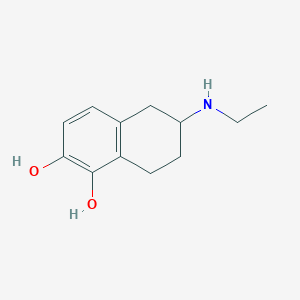

6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is an organic compound characterized by its unique structure, which includes an ethylamino group attached to a tetrahydronaphthalene backbone with two hydroxyl groups at positions 1 and 2

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

6-(ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol |

InChI |

InChI=1S/C12H17NO2/c1-2-13-9-4-5-10-8(7-9)3-6-11(14)12(10)15/h3,6,9,13-15H,2,4-5,7H2,1H3 |

InChI Key |

RXGBCODWKWHLMT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CCC2=C(C1)C=CC(=C2O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves the following steps:

Starting Material: The synthesis begins with naphthalene, which undergoes hydrogenation to form tetrahydronaphthalene.

Functionalization: The tetrahydronaphthalene is then functionalized by introducing hydroxyl groups at positions 1 and 2 through a hydroxylation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to achieve the desired product efficiently.

Types of Reactions:

Oxidation: The hydroxyl groups in this compound can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of a fully saturated hydrocarbon.

Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of fully saturated hydrocarbons.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets within biological systems. The ethylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl groups may also participate in hydrogen bonding, affecting the compound’s overall bioactivity. Pathways involved may include modulation of enzyme activity or receptor binding, leading to various physiological effects.

Comparison with Similar Compounds

6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol: Similar structure but with a methylamino group instead of an ethylamino group.

6-(Propylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol: Similar structure but with a propylamino group.

Uniqueness: 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is unique due to the presence of the ethylamino group, which may confer different chemical and biological properties compared to its methylamino and propylamino analogs. The ethyl group can influence the compound’s lipophilicity, reactivity, and interaction with biological targets, making it distinct in its applications and effects.

Biological Activity

6-(Ethylamino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a complex organic compound with significant biological activity. Its structure includes an ethylamino group and a tetrahydronaphthalene core, contributing to its diverse interactions within biological systems. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C12H17NO2

- Molecular Weight : 219.27 g/mol

- CAS Number : 62421-51-6

- IUPAC Name : this compound; hydrobromide

Structure

The compound's structure is characterized by:

- A tetrahydronaphthalene ring system.

- Hydroxyl groups at the 1 and 2 positions.

- An ethylamino substituent at the 6 position.

| Property | Value |

|---|---|

| Molecular Formula | C12H17NO2 |

| Molecular Weight | 219.27 g/mol |

| CAS Number | 62421-51-6 |

| IUPAC Name | This compound; hydrobromide |

| InChI Key | MQOXDVNOEIXJSF-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The ethylamino group enhances its binding affinity to receptors and enzymes involved in neurotransmitter signaling and metabolic processes.

Potential Mechanisms Include:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission.

- Enzyme Interaction : It can inhibit or activate enzymes critical for metabolic pathways.

Therapeutic Applications

Research indicates potential applications of this compound in various fields:

- Neuroscience : Investigated for its role in modulating neurotransmitter systems (e.g., dopamine and serotonin).

- Pharmacology : Potential use as a drug candidate for treating neurological disorders due to its receptor interaction profile.

- Antioxidant Activity : Exhibits properties that may protect cells from oxidative stress.

Study 1: Neurotransmitter Modulation

A study demonstrated that this compound significantly increased serotonin levels in rat models. This suggests its potential as an antidepressant agent.

Study 2: Enzyme Inhibition

In vitro studies showed that the compound inhibited the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. This inhibition could lead to increased availability of neurotransmitters in the synaptic cleft.

Study 3: Antioxidant Effects

Research highlighted the compound's ability to scavenge free radicals. It was found to reduce oxidative stress markers in cellular models exposed to harmful agents.

Table 2: Summary of Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Neurotransmitter Modulation | Increased serotonin levels | Potential antidepressant effects |

| Enzyme Inhibition | Inhibition of MAO activity | Increased neurotransmitter availability |

| Antioxidant Activity | Scavenging of free radicals | Protection against oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.